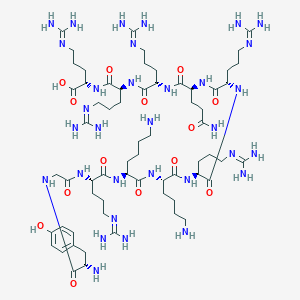

HIV-1 Tat Protein (47-57)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVEEJGALCVIN-AGVBWZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H118N32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648680 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191936-91-1 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Multifunctional Basic Domain of HIV-1 Tat Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HIV-1 Tat protein is a potent transcriptional trans-activator and a critical factor in the viral life cycle. Central to its function is the highly conserved basic domain, a short stretch of arginine and lysine residues that acts as a "Swiss army knife" of molecular interactions.[1] This technical guide provides a comprehensive overview of the core functions of the Tat basic domain, including its essential role in binding the trans-activation response (TAR) RNA element, mediating nuclear and nucleolar localization, and its ability to act as a protein transduction domain. We will delve into the mechanistic details of these functions, the experimental methodologies used to elucidate them, and the impact of post-translational modifications. This guide is intended to be a valuable resource for researchers actively engaged in HIV-1 biology and the development of novel anti-retroviral therapeutics targeting Tat.

The Architecture of the Tat Basic Domain: More Than Just a Positively Charged Patch

The basic domain of HIV-1 Tat is a highly conserved sequence, typically encompassing amino acids 49-57 with the consensus sequence RKKRRQRRR.[2] This arginine-rich motif (ARM) is structurally characterized by its high density of positive charges at physiological pH. While often depicted as a simple linear sequence, the basic domain, within the context of the full-length Tat protein, is believed to be conformationally flexible, allowing it to adapt to various binding partners.[3] This structural plasticity is a key determinant of its multifunctionality.

Key Structural Features:

-

High Positive Charge Density: The abundance of arginine and lysine residues results in a strong electrostatic potential, crucial for its interaction with negatively charged molecules like RNA and the phospholipid bilayers of cell membranes.

-

Arginine-Rich Motif (ARM): This motif is a hallmark of a class of RNA-binding proteins. The guanidinium groups of the arginine residues are particularly important for specific hydrogen bonding interactions with the TAR RNA.

-

Conformational Flexibility: The basic domain lacks a rigid secondary structure, which enables it to adopt different conformations upon binding to its various targets.[3]

Core Function I: TAR RNA Binding and Transcriptional Trans-activation

The primary and most well-understood function of the Tat basic domain is its direct interaction with the trans-activation response (TAR) element. TAR is a 59-nucleotide hairpin structure located at the 5' end of all nascent HIV-1 transcripts.[4] The binding of Tat to TAR is a critical step in recruiting the positive transcription elongation factor b (P-TEFb) complex, which is composed of cyclin T1 (CycT1) and cyclin-dependent kinase 9 (CDK9), to the stalled RNA polymerase II (RNAPII) complex.[2][4] This recruitment leads to the phosphorylation of the C-terminal domain of RNAPII and negative elongation factors, resulting in highly processive transcription of the HIV-1 genome.

The interaction between the Tat basic domain and TAR is highly specific. A critical feature of the TAR RNA is a three-nucleotide bulge (UCU) in the stem of the hairpin. The arginine-rich motif of Tat recognizes this bulge, with specific arginine residues making direct contact with the RNA backbone and bases.[5] Mutations in either the Tat basic domain or the TAR bulge can abrogate this interaction and, consequently, inhibit Tat-mediated trans-activation.[5]

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR Binding

The in vitro binding of Tat to TAR can be effectively demonstrated and quantified using an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Probe Preparation: Synthesize and radiolabel a short RNA oligonucleotide corresponding to the wild-type TAR sequence.

-

Protein-RNA Binding Reaction: Incubate the radiolabeled TAR probe with varying concentrations of purified recombinant Tat protein in a suitable binding buffer.

-

Electrophoresis: Separate the protein-RNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the radiolabeled species by autoradiography. A "shifted" band, representing the Tat-TAR complex, will migrate slower than the free probe.

Causality Behind Experimental Choices:

-

Radiolabeling: Provides a sensitive method for detecting the RNA probe.

-

Non-denaturing Gel: Maintains the native conformation of the protein and RNA, allowing for the preservation of the non-covalent Tat-TAR interaction.

-

Varying Protein Concentration: Allows for the determination of the binding affinity (dissociation constant, Kd).

Caption: Tat basic domain binding to TAR RNA and recruitment of P-TEFb.

Core Function II: Nuclear and Nucleolar Localization

For Tat to access the nascent viral transcripts, it must first be imported into the nucleus. The basic domain of Tat also functions as a potent nuclear localization signal (NLS).[6][7] This allows Tat to be actively transported from the cytoplasm into the nucleus through the nuclear pore complex, a process mediated by cellular importin proteins.[7] The high positive charge of the basic domain is critical for this function, and mutations that neutralize these charges can lead to the cytoplasmic accumulation of Tat.[7]

Interestingly, the Tat basic domain also contains a nucleolar localization signal (NoLS), which directs the protein to the nucleolus.[6][8] While the precise role of nucleolar localization is not fully elucidated, it is thought to be involved in the regulation of Tat activity and interactions with other cellular factors. The enrichment of positively charged amino acids in the basic domain inevitably leads to its function as a NoLS, likely through electrostatic interactions with negatively charged components of the nucleolus.[6][7]

Experimental Workflow: Subcellular Localization of Tat using Immunofluorescence

The nuclear and nucleolar localization of Tat can be visualized using immunofluorescence microscopy.

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., HeLa cells) with a plasmid expressing wild-type Tat or a mutant Tat with a modified basic domain.

-

Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for Tat, followed by a fluorescently-labeled secondary antibody. A co-stain for a nucleolar marker (e.g., fibrillarin) and a nuclear counterstain (e.g., DAPI) should be included.

-

Microscopy: Visualize the subcellular localization of the Tat protein using a fluorescence microscope.

Causality Behind Experimental Choices:

-

Mutant Tat: Allows for the direct assessment of the basic domain's role in localization.

-

Co-staining: Enables the precise localization of Tat within the nucleus and nucleolus.

-

Fixation and Permeabilization: Preserves cellular structures while allowing antibodies to access intracellular antigens.

Caption: Tat basic domain mediating nuclear and nucleolar localization.

Core Function III: Protein Transduction and Cellular Interactions

The Tat basic domain is also a well-characterized protein transduction domain (PTD), often referred to as a cell-penetrating peptide (CPP). This remarkable property allows the Tat protein, and any cargo fused to it, to cross cellular membranes and enter cells.[9][10] This function is critical for the ability of Tat to be secreted from infected cells and taken up by neighboring uninfected cells, where it can exert paracrine effects that contribute to HIV-1 pathogenesis.[4][11] The mechanism of uptake is thought to involve interactions with heparan sulfate proteoglycans on the cell surface, followed by endocytosis.[9]

In addition to its role in cellular uptake, the basic domain mediates interactions with various cellular proteins. These interactions can modulate both viral and cellular processes. For example, the basic domain is involved in interactions with cellular kinases and the single-stranded DNA binding protein Purα, which can influence Tat's transcriptional activity.[12][13]

Regulation of Basic Domain Function: The Role of Post-Translational Modifications

The function of the Tat basic domain is not static and can be dynamically regulated by post-translational modifications. A key modification is the arginine methylation of residues within the basic domain by the cellular enzyme Protein Arginine Methyltransferase 6 (PRMT6).[14][15]

-

Methylation Sites: Arginines 52 and 53 have been identified as the primary targets for methylation by PRMT6.[16]

-

Functional Consequences: Arginine methylation has been shown to:

-

Inhibit TAR Binding: Methylation of the basic domain reduces its affinity for TAR RNA, thereby downregulating Tat-mediated trans-activation.[16]

-

Increase Protein Stability: Paradoxically, arginine methylation increases the half-life of the Tat protein by protecting it from proteasomal degradation.[14][15]

-

This dual effect of arginine methylation suggests a complex regulatory mechanism where the cell can simultaneously dampen Tat's trans-activation potential while prolonging its existence, potentially allowing it to perform other functions.

Quantitative Data on Tat Basic Domain Interactions

| Interaction | Dissociation Constant (Kd) | Method |

| Tat - TAR RNA | ~1-12 nM | Scatchard Analysis, EMSA |

| Tat - P-TEFb | - | Co-immunoprecipitation |

| Tat - Importin β | - | In vitro binding assays |

Note: The Kd value for Tat-TAR binding can vary depending on the specific experimental conditions and the length of the Tat and TAR constructs used.[3][5]

Conclusion and Future Directions

The basic domain of HIV-1 Tat is a paradigm of viral protein multifunctionality. Its ability to mediate RNA binding, nuclear import, and cell penetration underscores its central role in the HIV-1 life cycle. The intricate regulation of its functions by post-translational modifications adds another layer of complexity. A thorough understanding of the molecular mechanisms governing the activities of the Tat basic domain is crucial for the development of novel therapeutic strategies aimed at disrupting these essential viral processes. Future research should focus on further dissecting the interplay between the different functions of the basic domain and on identifying small molecule inhibitors that can specifically block its key interactions.

References

-

Tat (HIV) - Wikipedia. Wikipedia. [Link]

-

Molecular Coevolution of Nuclear and Nucleolar Localization Signals inside the Basic Domain of HIV-1 Tat. (2022-01-12). PubMed. [Link]

-

Arginine methylation increases the stability of human immunodeficiency virus type 1 Tat. (2009-11). PubMed. [Link]

-

RNA binding by the tat and rev proteins of HIV-1. (1991-01). PubMed. [Link]

-

Molecular Coevolution of Nuclear and Nucleolar Localization Signals inside the Basic Domain of HIV-1 Tat. (2022-01-12). ASM Journals. [Link]

-

Arginine Methylation Increases the Stability of Human Immunodeficiency Virus Type 1 Tat. (2009-11). Journal of Virology. [Link]

-

TAR-RNA binding by HIV-1 Tat protein is selectively inhibited by its L -enantiomer. (1995-05-11). Nucleic Acids Research. [Link]

-

Specific interaction of the human immunodeficiency virus Tat proteins with a cellular protein kinase. (1992-06-15). PubMed. [Link]

-

TAR RNA binding properties and relative transactivation activities of human immunodeficiency virus type 1 and 2 Tat proteins. (1991-08). PNAS. [Link]

-

Functional roles of HIV-1 Tat protein in the nucleus. (2008-01-22). Retrovirology. [Link]

-

Functional comparison of the basic domains of the Tat proteins of human immunodeficiency virus types 1 and 2 in trans activation. (1991-02). PubMed. [Link]

-

Human immunodeficiency virus 1 tat protein binds trans-activation-responsive region (TAR) RNA in vitro. (1989-08-01). Semantic Scholar. [Link]

-

Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis. (2021-08-16). MDPI. [Link]

-

The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy. (2012-07). The American Journal of Pathology. [Link]

-

Tat basic domain: A "Swiss army knife" of HIV-1 Tat? (2019-03). PubMed. [Link]

-

Association of HIV-1 Tat with the cellular protein, Purα, is mediated by RNA. (2000-05-23). PNAS. [Link]

-

Diagram of the functional domains of HIV-1 Tat. (2017-09). ResearchGate. [Link]

-

Effects of a highly basic region of human immunodeficiency virus Tat protein on nucleolar localization. (1989-04). Journal of Virology. [Link]

-

Tat is a multifunctional viral protein that modulates cellular gene expression and functions. (2017-09-22). Pathogens and Disease. [Link]

-

Arginine Methylation of the Human Immunodeficiency Virus Type 1 Tat Protein by PRMT6 Negatively Affects Tat Interactions with both Cyclin T1 and the Tat Transactivation Region. (2007-12). Journal of Virology. [Link]

-

Molecular coevolution of nuclear and nucleolar localization signals inside basic domain of HIV-1 Tat. (2021-10-25). ResearchGate. [Link]

-

Methylation of Tat by PRMT6 Regulates Human Immunodeficiency Virus Type 1 Gene Expression. (2005-09). Journal of Virology. [Link]

-

Arginine Methylation of the Human Immunodeficiency Virus Type 1 Tat Protein by PRMT6 Negatively Affects Tat Interactions with both Cyclin T1 and the Tat Transactivation Region. (2007-12). ASM Journals. [Link]

-

Domain structure of the HIV-1 Tat protein and mutations introduced. (2002-01). ResearchGate. [Link]

-

Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis. (2021-08). Viruses. [Link]

Sources

- 1. Tat basic domain: A "Swiss army knife" of HIV-1 Tat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 5. RNA binding by the tat and rev proteins of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Coevolution of Nuclear and Nucleolar Localization Signals inside the Basic Domain of HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional roles of HIV-1 Tat protein in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of a highly basic region of human immunodeficiency virus Tat protein on nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis | Semantic Scholar [semanticscholar.org]

- 12. Specific interaction of the human immunodeficiency virus Tat proteins with a cellular protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Arginine methylation increases the stability of human immunodeficiency virus type 1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Structural Analysis of the HIV-1 Tat Protein Transduction Domain

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute medical advice.

Introduction: The Enigmatic Transducing Power of HIV-1 Tat

The Human Immunodeficiency Virus type 1 (HIV-1) Tat (Trans-Activator of Transcription) protein is a master regulator of viral gene expression, essential for the virus's replication cycle.[1][2] Beyond its primary role in transcription, Tat possesses a remarkable and extensively studied property: the ability to translocate across cellular membranes and deliver a variety of cargo molecules into cells.[3] This capacity is conferred by a small, highly cationic region known as the Protein Transduction Domain (PTD), sometimes referred to as a cell-penetrating peptide (CPP).[1] The Tat PTD has garnered significant interest not only for its role in HIV-1 pathogenesis but also as a powerful tool for the intracellular delivery of therapeutic agents, including proteins, DNA, RNA, and nanoparticles.[1][4]

This guide provides a comprehensive technical overview of the structural analysis of the HIV-1 Tat PTD. We will delve into its primary sequence, its intrinsically disordered nature, the conformational changes it undergoes upon interaction with cellular components, and the sophisticated biophysical techniques employed to elucidate its structure and function. Our focus will be on the "why" behind the "how"—explaining the rationale for experimental choices and providing a framework for robust, self-validating protocols.

The Tat Protein Transduction Domain: A Molecular Key

The minimal sequence responsible for the transduction activity of Tat is the 11-amino acid peptide, residues 47-57, with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR).[1] This short peptide is characterized by a high density of basic residues, with six arginines and two lysines, conferring a strong positive charge at physiological pH.[5] This cationic nature is a critical determinant of its function, mediating the initial electrostatic interactions with the negatively charged components of the cell surface.[6]

An Intrinsically Disordered Domain with Latent Structure

In its unbound state in aqueous solution, the full-length Tat protein and its isolated PTD are largely unstructured.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) studies have revealed that the Tat PTD exists predominantly in a random coil conformation.[7][10] This intrinsic disorder is not a lack of function but rather a key feature that allows the PTD to adopt different conformations upon interacting with various binding partners, a characteristic of many proteins involved in complex biological processes.[7][11]

Structural Elucidation of Tat PTD: A Multi-faceted Approach

Understanding the structure of the Tat PTD, both in its free and bound states, requires a synergistic application of multiple biophysical and computational techniques. No single method can provide a complete picture; instead, a combination of approaches offers a more holistic view of this dynamic domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in a near-native solution environment. For the Tat PTD, NMR has been instrumental in demonstrating its disordered nature in the free state and in mapping the specific residues involved in interactions with binding partners.[7][12]

Key Insights from NMR Studies:

-

Disordered Conformation: 2D 1H-15N HSQC NMR spectra of the Tat PTD show poor chemical shift dispersion, a hallmark of intrinsically disordered proteins.[9]

-

Interaction Mapping: Upon binding to molecules like heparin (a mimic of cell surface heparan sulfate proteoglycans) or lipid nanodiscs, significant chemical shift perturbations are observed for specific residues within the PTD, allowing for the precise identification of the binding interface.[8][12]

-

Conformational Changes: NMR relaxation measurements have shown that the PTD becomes less dynamic and more structured upon binding to heparin.[12]

Experimental Protocol: NMR Titration of Tat PTD with Heparin

This protocol outlines a general procedure for monitoring the interaction between the Tat PTD and heparin using 2D 1H-15N HSQC NMR.

1. Peptide Synthesis and Purification:

- Synthesize the Tat PTD peptide (YGRKKRRQRRR) using solid-phase peptide synthesis with Fmoc-protected amino acids.[5]

- For NMR studies, uniformly label the peptide with 15N by using 15N-labeled amino acids.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the peptide by mass spectrometry.

2. Sample Preparation:

- Dissolve the 15N-labeled Tat PTD in an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 100-200 µM.

- Prepare a concentrated stock solution of heparin in the same NMR buffer.

3. NMR Data Acquisition:

- Acquire a baseline 2D 1H-15N HSQC spectrum of the free Tat PTD.

- Perform a titration by adding increasing molar equivalents of heparin to the Tat PTD sample (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 molar equivalents).

- Acquire a 2D 1H-15N HSQC spectrum at each titration point.

4. Data Analysis:

- Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

- Overlay the spectra from the different titration points to observe chemical shift perturbations.

- Map the residues with significant chemical shift changes onto the primary sequence of the Tat PTD to identify the heparin-binding site.

X-ray Crystallography: A Glimpse into the Bound State

While the intrinsic flexibility of the Tat PTD makes it challenging to crystallize in its free form, X-ray crystallography has provided invaluable insights into its structure when complexed with binding partners. A notable example is the crystal structure of the HIV-1 Tat protein in complex with the human positive transcription elongation factor b (P-TEFb).[13] Although this structure primarily details the interaction of the N-terminal region of Tat with P-TEFb, it underscores the principle that the Tat protein, including regions adjacent to the PTD, can adopt a well-defined structure upon binding to a cellular partner.[13]

Challenges in crystallizing the Tat PTD in complex with a lipid bilayer have led to a greater reliance on other techniques to study this crucial interaction.

Molecular Dynamics (MD) Simulations: A Computational Microscope

MD simulations have emerged as a powerful computational tool to investigate the atomistic details of the Tat PTD's interaction with lipid membranes.[4][14] These simulations can provide dynamic information that is often difficult to obtain through experimental methods alone.

Key Findings from MD Simulations:

-

Membrane Binding and Insertion: Simulations show that the positively charged arginine and lysine residues of the Tat PTD form strong electrostatic interactions with the negatively charged phosphate headgroups of the lipid bilayer.[15]

-

Membrane Perturbation: The binding of the Tat PTD can induce local thinning and disordering of the lipid membrane.[4][15]

-

Pore Formation: At high peptide concentrations, MD simulations have suggested a mechanism of translocation involving the formation of transient water pores in the membrane.[4][6]

-

Role of Specific Residues: Simulations have highlighted the importance of arginine's unique guanidinium group in forming bidentate hydrogen bonds with phosphate groups, contributing to the strong interaction with the membrane.[4]

Workflow for MD Simulation of Tat PTD-Membrane Interaction

Caption: A generalized workflow for conducting molecular dynamics simulations of the HIV-1 Tat PTD interacting with a lipid bilayer.

The Mechanism of Translocation: An Ongoing Investigation

The precise mechanism by which the Tat PTD crosses the cellular membrane is still a subject of active research, with evidence supporting multiple pathways. The initial and critical step is the interaction with the cell surface.

Interaction with the Cell Surface: More Than Just Lipids

The cell surface is a complex environment, and the Tat PTD interacts with multiple components.

-

Heparan Sulfate Proteoglycans (HSPGs): The highly negatively charged HSPGs are ubiquitously present on the surface of most cells and are considered the primary initial docking sites for the cationic Tat PTD.[5][12] Isothermal titration calorimetry (ITC) has shown that the Tat PTD binds to heparan sulfate with high affinity.[5] This interaction is thought to concentrate the peptide at the cell surface, facilitating its subsequent interaction with the lipid bilayer.

-

Phospholipids: After the initial interaction with HSPGs, the Tat PTD engages with the phospholipids of the plasma membrane. Recent studies have highlighted the importance of specific lipid interactions:

-

Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2): This signaling lipid, found in the inner leaflet of the plasma membrane, has been implicated in the secretion of the full-length Tat protein.[8][16] NMR studies have identified a specific RKK motif (Arg49, Lys50, Lys51) within the PTD as the primary PI(4,5)P2 binding site.[8]

-

Phosphatidylserine (PS): The arginine-rich motif of the PTD has been shown to preferentially interact with the negatively charged PS.[8]

-

Tryptophan 11: While outside the minimal PTD, Trp11 in the full-length Tat protein has been shown to play a crucial role by inserting deep into the membrane, anchoring the protein and facilitating its interaction.[8][17]

-

Proposed Translocation Pathways

Several models have been proposed to explain how the Tat PTD traverses the hydrophobic barrier of the cell membrane:

-

Direct Penetration/Pore Formation: This model suggests that at high local concentrations, the Tat PTD can disrupt the membrane, creating transient pores through which it and its cargo can pass.[6] This process is thought to be driven by the strong electrostatic interactions between the peptide and the lipid headgroups.[6]

-

Endocytosis: There is also substantial evidence that the Tat PTD can be internalized via endocytic pathways.[17] Following endocytosis, the peptide must escape the endosome to reach the cytoplasm. The acidic environment of the endosome is thought to trigger conformational changes in the Tat protein that promote its insertion into and translocation across the endosomal membrane.[17]

Signaling Pathway of Tat PTD Membrane Interaction and Translocation

Caption: A diagram illustrating the proposed pathways for HIV-1 Tat PTD translocation across the plasma membrane.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Tat PTD Sequence | YGRKKRRQRRR | - | [1] |

| Tat PTD Molecular Weight | ~1560.81 Da | Mass Spectrometry | [5] |

| Tat PTD Net Charge (pH 7) | +8 | Calculation | [5] |

| Binding Affinity (KD) to Heparin | 0.37 µM | Isothermal Titration Calorimetry (ITC) | [12] |

| Binding Affinity (K0) to Heparan Sulfate | ~3 x 10^5 M^-1 | Isothermal Titration Calorimetry (ITC) | [5] |

Conclusion and Future Directions

The HIV-1 Tat protein transduction domain remains a subject of intense scientific inquiry due to its fundamental role in HIV-1 biology and its vast potential in drug delivery. Structural analysis, through a combination of NMR, X-ray crystallography, and MD simulations, has revealed a fascinating picture of an intrinsically disordered peptide that can adopt specific conformations upon interacting with cellular components. While significant progress has been made in understanding the initial binding events at the cell surface and the key residues involved, the precise mechanism of membrane translocation is likely context-dependent and may involve multiple pathways.

Future research will undoubtedly focus on:

-

High-resolution structures of the Tat PTD in complex with lipid bilayers, potentially using cryo-electron microscopy (cryo-EM).

-

Real-time imaging of the translocation process in live cells to better distinguish between different internalization pathways.

-

The development of novel Tat PTD analogs with enhanced transduction efficiency and specificity for targeted drug delivery.

A thorough understanding of the structural biology of the Tat PTD will continue to be paramount in harnessing its power for therapeutic applications and in developing novel strategies to inhibit HIV-1 pathogenesis.

References

-

Structural and dynamic properties of the HIV-1 tat transduction domain in the free and heparin-bound states. PubMed. Available at: [Link]

-

Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes. PMC - PubMed Central. Available at: [Link]

-

Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. SpringerLink. Available at: [Link]

-

HIV-1 Tat membrane interaction probed using X-ray and neutron scattering, CD spectroscopy and MD simulations. National Institutes of Health. Available at: [Link]

-

Tat (HIV). Wikipedia. Available at: [Link]

-

HIV-1 Tat is a natively unfolded protein: the solution conformation and dynamics of reduced HIV-1 Tat-(1-72) by NMR spectroscopy. PubMed. Available at: [Link]

-

Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. PMC - NIH. Available at: [Link]

-

Molecular dynamics simulations on HIV-1 Tat. PubMed. Available at: [Link]

-

Structural Insights into the Mechanism of HIV-1 Tat Secretion from the Plasma Membrane. ScienceDirect. Available at: [Link]

-

Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. PMC. Available at: [Link]

-

Predicted TAT PTD structure. A , primary sequence of minimal HIV TAT... ResearchGate. Available at: [Link]

-

Mechanism for HIV-1 Tat Insertion into the Endosome Membrane. PMC - NIH. Available at: [Link]

-

Characteristics of HIV-Tat protein transduction domain. PubMed. Available at: [Link]

-

Structural studies of HIV-1 Tat protein. PubMed. Available at: [Link]

-

Molecular Dynamics Simulation and Experimental Verification of the Interaction between Cyclin T1 and HIV-1 Tat Proteins. PLOS One. Available at: [Link]

-

Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane. PMC - PubMed Central. Available at: [Link]

-

Tat is a multifunctional viral protein that modulates cellular gene expression and functions. PMC - PubMed Central. Available at: [Link]

-

Targeting the HIV-1 Tat and Human Tat Protein Complex through Natural Products: An In Silico Docking and Molecular Dynamics Simulation Approach. Scilit. Available at: [Link]

-

1TIV: STRUCTURAL STUDIES OF HIV-1 TAT PROTEIN. RCSB PDB. Available at: [Link]

-

Conformation of N-terminal HIV-1 Tat (fragment 1-9) peptide by NMR and MD simulations. PubMed. Available at: [Link]

-

In-cell NMR reveals the first direct observation of endogenous interaction between HIV Tat protein and Tat RNA aptamer in human cells. PMC - NIH. Available at: [Link]

-

HIV-1 Tat Binding to PCAF Bromodomain: Structural Determinants from Computational Methods. MDPI. Available at: [Link]

-

NMR derived conformations of HIV-1 Tat found in the RCSB Protein Data... ResearchGate. Available at: [Link]

-

UV and X-ray structural studies of a 101-residue long Tat protein from a HIV-1 primary isolate and of its mutated, detoxified, vaccine candidate. PubMed. Available at: [Link]

-

In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity. Frontiers. Available at: [Link]

-

Crystal structure of HIV-1 Tat complexed with human P-TEFb. PMC - PubMed Central. Available at: [Link]

-

Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. MDPI. Available at: [Link]

-

(PDF) UV and X-ray structural studies of a 101-residue long Tat protein from a HIV-1 primary isolate and of its mutated, detoxified, vaccine candidate. ResearchGate. Available at: [Link]

-

Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis. MDPI. Available at: [Link]

Sources

- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of HIV-Tat protein transduction domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Tat is a natively unfolded protein: the solution conformation and dynamics of reduced HIV-1 Tat-(1-72) by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insights into the Mechanism of HIV-1 Tat Secretion from the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV and X-ray structural studies of a 101-residue long Tat protein from a HIV-1 primary isolate and of its mutated, detoxified, vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural and dynamic properties of the HIV-1 tat transduction domain in the free and heparin-bound states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of HIV-1 Tat complexed with human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular dynamics simulations on HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HIV-1 Tat membrane interaction probed using X-ray and neutron scattering, CD spectroscopy and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Arginine-Rich Core of Tat (47-57): A Technical Guide to Cellular Entry

Introduction: The Promise of Cell-Penetrating Peptides

In the landscape of modern therapeutics and cellular biology, the cell membrane remains a formidable barrier, selectively controlling the passage of molecules into the cytoplasm. This gatekeeping function, while essential for cellular homeostasis, presents a significant challenge for the delivery of macromolecular drugs, such as proteins and nucleic acids. The discovery of cell-penetrating peptides (CPPs) has offered a transformative solution to this challenge. These short peptides possess the remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cell's interior.[1] Among the most extensively studied and utilized CPPs is the Tat (47-57) peptide, a sequence derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1).[2][3]

The Tat (47-57) peptide, with its canonical sequence YGRKKRRQRRR , is characterized by a high density of basic residues, particularly arginine.[2] It is this arginine-rich nature that is central to its cell-penetrating capabilities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the pivotal role of arginine residues in the cellular entry of the Tat (47-57) peptide. We will delve into the molecular mechanisms underpinning its translocation, present field-proven experimental protocols for its study, and discuss the critical considerations for its application in therapeutic delivery systems.

Part 1: The Molecular Ballet of Cellular Entry: Unraveling the Mechanism

The cellular uptake of Tat (47-57) is a multifaceted process that is not governed by a single, exclusive pathway. Instead, it is a dynamic interplay of direct membrane translocation and endocytic pathways, with the arginine residues acting as the lead dancers in this intricate molecular ballet.[2]

The Primacy of Arginine: The Guanidinium Group Advantage

The "magic" of arginine-rich CPPs lies in the unique properties of the guanidinium group of the arginine side chain.[4] While both arginine and lysine are positively charged at physiological pH, arginine consistently demonstrates superior cell penetration efficiency.[4] This enhanced capability is attributed to the guanidinium group's ability to form bidentate hydrogen bonds with negatively charged moieties on the cell surface, such as phosphates, sulfates, and carboxylates.[4] This multi-point interaction provides a more stable and favorable association with the cell membrane compared to the monodentate interaction of lysine's primary amine. Furthermore, the positive charge of the guanidinium group is delocalized across its three nitrogen atoms, allowing for a more diffuse and effective interaction with the negatively charged cell surface.

Initial Contact: The Role of Heparan Sulfate Proteoglycans

The initial interaction of Tat (47-57) with the cell surface is largely mediated by electrostatic interactions with heparan sulfate proteoglycans (HSPGs).[5][6][7][8][9] HSPGs are ubiquitous on the surface of most mammalian cells and present a dense network of negatively charged sulfate and carboxylate groups, creating an ideal docking site for the positively charged arginine residues of the Tat peptide. This initial binding concentrates the peptide at the cell surface, a crucial prerequisite for subsequent internalization events.[8]

Navigating the Membrane: Direct Translocation vs. Endocytosis

The precise mechanism by which Tat (47-57) traverses the plasma membrane following its initial binding is a subject of ongoing research and appears to be influenced by factors such as peptide concentration, cargo size, and cell type. Two major pathways are predominantly implicated:

-

Direct Translocation: This energy-independent process involves the direct movement of the peptide across the lipid bilayer.[10] Several models have been proposed for this mechanism, including the formation of transient pores or inverted micelles, and a "carpet-like" disruption of the membrane. The strong interactions between the arginine guanidinium groups and the phosphate headgroups of the membrane lipids are thought to induce localized membrane destabilization, facilitating the peptide's entry into the cytoplasm.

-

Endocytosis: This is an energy-dependent process where the cell actively engulfs the peptide, enclosing it within a vesicle.[11][12] Several endocytic pathways have been implicated in the uptake of Tat (47-57), including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][11][13] Once inside an endosome, the peptide or its cargo must escape into the cytoplasm to exert its biological effect, a step that is often a significant bottleneck in the delivery process.

The following diagram illustrates the proposed dual mechanisms of Tat (47-57) cell entry:

Caption: Proposed mechanisms of Tat (47-57) cellular entry.

Part 2: Quantifying Cellular Uptake: A Practical Guide to Experimental Design

To rigorously assess the role of arginine residues and to optimize the use of Tat (47-57) as a delivery vector, it is essential to employ quantitative methods to measure its cellular uptake. This section provides detailed, field-proven protocols for the synthesis, labeling, and quantification of Tat (47-57) uptake.

Peptide Synthesis: Solid-Phase Synthesis of Tat (47-57)

The synthesis of Tat (47-57) and its analogs is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[12][14][15][16][17][18][19][20] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Tat (47-57) (YGRKKRRQRRR-NH2)

-

Resin Selection and Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

-

-

Fmoc-Arginine(Pbf)-OH Coupling (First Amino Acid):

-

Activate Fmoc-Arg(Pbf)-OH (3-5 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine solution for 10 minutes to remove the Fmoc protecting group from the N-terminus.[15]

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg(Pbf), Gln(Trt), Arg(Pbf), Arg(Pbf), Lys(Boc), Lys(Boc), Arg(Pbf), Gly, Tyr(tBu)).

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[14]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet and dissolve it in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Fluorescent Labeling for Visualization and Quantification

To visualize and quantify the cellular uptake of Tat (47-57), it is necessary to label the peptide with a fluorescent dye. Common choices include fluorescein isothiocyanate (FITC), 5-carboxytetramethylrhodamine (TAMRA), and Alexa Fluor dyes.[21] The dye can be conjugated to the N-terminus of the peptide during or after solid-phase synthesis.

Caption: Workflow for the synthesis and fluorescent labeling of Tat (47-57).

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method that allows for the rapid and quantitative analysis of peptide uptake in a large population of cells.[7]

Protocol: Flow Cytometry Analysis of Fluorescently Labeled Tat (47-57) Uptake

-

Cell Culture:

-

Plate cells (e.g., HeLa or Jurkat cells) in a 24-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

-

-

Peptide Incubation:

-

Prepare a stock solution of the fluorescently labeled Tat (47-57) peptide in sterile phosphate-buffered saline (PBS) or serum-free media.

-

Wash the cells with PBS and then incubate them with the labeled peptide at the desired concentration (e.g., 1-10 µM) in serum-free media for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Cell Harvesting and Washing:

-

After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

-

For adherent cells, detach them using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete media.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in cold PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

-

Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

-

Record the mean fluorescence intensity (MFI) of the live cell population.

-

Visualization of Intracellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images of the subcellular localization of the fluorescently labeled peptide, allowing for the differentiation between membrane-bound, cytoplasmic, and nuclear accumulation.[6][9][22][23]

Protocol: Live-Cell Confocal Microscopy of Tat (47-57) Uptake

-

Cell Culture:

-

Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

-

Peptide Incubation and Staining:

-

Wash the cells with pre-warmed imaging buffer (e.g., phenol red-free DMEM).

-

Incubate the cells with the fluorescently labeled Tat (47-57) peptide at the desired concentration in imaging buffer at 37°C.

-

For co-localization studies, add organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, Hoechst 33342 for the nucleus) during the last 15-30 minutes of incubation.

-

-

Image Acquisition:

-

Wash the cells twice with imaging buffer to remove extracellular peptide.

-

Immediately image the live cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Acquire z-stack images to visualize the peptide distribution throughout the cell volume.

-

Dissecting the Entry Mechanism: The Use of Endocytosis Inhibitors

To investigate the contribution of different endocytic pathways to the uptake of Tat (47-57), specific pharmacological inhibitors can be employed.[17][19][24]

Protocol: Endocytosis Inhibition Assay

-

Cell Culture and Pre-incubation:

-

Plate cells as for the flow cytometry or confocal microscopy protocols.

-

Pre-incubate the cells with the desired endocytosis inhibitor in serum-free media for 30-60 minutes at 37°C. Common inhibitors and their targets include:

-

-

Peptide Incubation and Analysis:

-

While maintaining the presence of the inhibitor, add the fluorescently labeled Tat (47-57) peptide and incubate for the desired time.

-

Wash the cells and analyze the peptide uptake using either flow cytometry or confocal microscopy as described in the previous protocols.

-

Compare the uptake in the presence of inhibitors to that of untreated control cells. A significant reduction in uptake suggests the involvement of the targeted pathway.

-

Part 3: The Criticality of Arginine: A Data-Driven Perspective

The superior performance of arginine over lysine in mediating cellular uptake is not merely theoretical but is strongly supported by experimental data. The following table summarizes representative quantitative data comparing the cellular uptake of Tat (47-57) with its lysine-substituted analogs and the effect of the number of arginine residues.

| Peptide Sequence | Description | Relative Uptake Efficiency (%) | Reference |

| YGRKKRRQRRR | Wild-Type Tat (47-57) | 100 | [4] |

| YGK K KRRQRRR | Lysine substitution of Arg52 | ~70-90% decrease | |

| (Arg)9 | Nona-arginine | > Tat (47-57) | [4] |

| (Arg)7 | Hepta-arginine | High | [21] |

| (Lys)9 | Nona-lysine | Significantly lower than (Arg)9 | [4] |

Note: The relative uptake efficiencies are compiled from multiple studies and are intended to be representative. Absolute values can vary depending on the cell line, peptide concentration, and experimental conditions.

The data clearly demonstrates that both the presence and the number of arginine residues are critical for efficient cellular uptake. Substitution of even a single arginine with lysine can significantly diminish translocation efficiency, highlighting the unique role of the guanidinium group. Moreover, poly-arginine peptides often exhibit even higher uptake efficiencies than the native Tat (47-57) sequence, underscoring the direct correlation between arginine content and cell penetration.[4][21]

Part 4: Therapeutic Horizons and Future Directions

The potent cell-penetrating ability of the Tat (47-57) peptide, driven by its arginine-rich core, has positioned it as a highly promising vector for the intracellular delivery of a wide range of therapeutic agents.[1][3] By covalently or non-covalently linking drugs, proteins, or nucleic acids to the Tat peptide, it is possible to overcome the membrane barrier and deliver these cargoes to their intracellular targets.

The continued exploration of the fundamental mechanisms of Tat (47-57) entry, coupled with the rational design of novel analogs with enhanced stability and cell-type specificity, will undoubtedly expand its therapeutic applications. The in-depth understanding of the role of arginine residues, as detailed in this guide, provides a solid foundation for the development of the next generation of CPP-based delivery systems, ultimately paving the way for more effective treatments for a myriad of human diseases.

References

-

Tyagi, M., et al. (2001). The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity. Virology, 330(2), 481-486. Available from: [Link]

-

Albini, A., et al. (2021). HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]

-

Eurogentec. (n.d.). FITC-LC-TAT (47-57). Available from: [Link]

-

Wang, F., et al. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(8), 2609-2620. Available from: [Link]

-

Fretz, M. M., et al. (2007). Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes. Pharmaceutical Research, 24(11), 2151-2160. Available from: [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Available from: [Link]

-

Sarrazin, S., et al. (2011). Heparan Sulfate Proteoglycans. Cold Spring Harbor Perspectives in Biology, 3(7), a004952. Available from: [Link]

-

JPT Peptide Technologies. (n.d.). HIV TAT (47-57) Peptide. Available from: [Link]

-

Creative Biolabs. (n.d.). FITC-LC-TAT (47-57) Cell-Penetrating Peptide. Available from: [Link]

-

Camejo, A., et al. (2017). Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47–57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties. ACS Omega, 2(11), 8133-8145. Available from: [Link]

-

Rothbard, J. B., et al. (2002). Cytoplasmic and Nuclear Delivery of a TAT-derived Peptide and a ß-Peptide after Endocytic Uptake into HeLa Cells. Journal of Biological Chemistry, 277(52), 50189-50196. Available from: [Link]

-

Eurogentec. (n.d.). Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg. Available from: [Link]

-

Camejo, A., et al. (2017). Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47–57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties. ACS Omega, 2(11), 8133-8145. Available from: [Link]

-

Mishra, A., et al. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Biophysical Journal, 100(7), 1611-1619. Available from: [Link]

-

Fittipaldi, A., et al. (2005). Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors. Journal of Biological Chemistry, 280(15), 14375-14383. Available from: [Link]

-

Vihinen-Ranta, M., et al. (2006). Internalization of novel non-viral vector TAT-streptavidin into human cells. BMC Biotechnology, 6, 25. Available from: [Link]

- Google Patents. (n.d.). US20170226152A1 - Solid phase peptide synthesis.

-

Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008. Available from: [Link]

-

GenScript. (n.d.). Cys-TAT(47-57). Available from: [Link]

-

ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Available from: [Link]

-

Vercauteren, D., et al. (2010). The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls. Molecular Therapy, 18(3), 569-577. Available from: [Link]

-

Sandgren, S., et al. (2002). Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways. Gene Therapy, 9(22), 1544-1553. Available from: [Link]

-

Gupta, B., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Molecules, 25(23), 5583. Available from: [Link]

-

ResearchGate. (n.d.). Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties. Available from: [Link]

-

Schneider, S., et al. (2024). Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. Biomacromolecules. Available from: [Link]

-

Banerjee, B., et al. (2018). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions, 47(38), 13532-13544. Available from: [Link]

-

Herce, H. D., & Garcia, A. E. (2007). Cell-penetrating peptides: how do they do it? Journal of Biological Physics, 33(5-6), 345-356. Available from: [Link]

-

Torchilin, V. P., et al. (2001). TAT peptide on the surface of liposomes affords their efficient intracellular delivery even at low temperature and in the presence of metabolic inhibitors. Proceedings of the National Academy of Sciences, 98(15), 8786-8791. Available from: [Link]

-

Vazquez-Arias, C. A., et al. (2015). Insights into the Uptake Mechanism of NrTP, A Cell-Penetrating Peptide Preferentially Targeting the Nucleolus of Tumour Cells. PLoS ONE, 10(11), e0142338. Available from: [Link]

-

Bánóczi, Z., et al. (2022). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Pharmaceutics, 14(5), 907. Available from: [Link]

-

Foerg, C., et al. (2005). Cellular Uptake but Low Permeation of Human Calcitonin–Derived Cell Penetrating Peptides and Tat(47-57). Pharmaceutical Research, 22(12), 2104-2112. Available from: [Link]

-

Reissmann, S. (2014). State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. Journal of Pharmacy and Pharmaceutical Sciences, 17(4), 491-529. Available from: [Link]

Sources

- 1. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides [mdpi.com]

- 2. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. upf.edu [upf.edu]

- 6. Genetic, cellular, and structural characterization of the membrane potential-dependent cell-penetrating peptide translocation pore | eLife [elifesciences.org]

- 7. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pre.weill.cornell.edu [pre.weill.cornell.edu]

- 9. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diva-portal.org [diva-portal.org]

- 23. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of HIV-1 Tat (47-57) with Cell Surface Proteoglycans

Executive Summary

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a potent viral transactivator essential for viral replication and disease progression.[1] Beyond its intracellular roles, Tat is secreted from infected cells and interacts with neighboring uninfected cells, modulating host cell functions to favor viral spread.[2][3][4] A critical initial step in this process is the binding of extracellular Tat to the host cell surface, a phenomenon mediated primarily by the interaction between the highly basic region of Tat (amino acids 47-57) and negatively charged heparan sulfate proteoglycans (HSPGs).[2][5] This guide provides a detailed examination of this molecular interaction, outlining its mechanism, biological consequences, and the key experimental methodologies used for its study. We offer field-proven insights into experimental design and data interpretation, aimed at researchers, scientists, and drug development professionals seeking to understand and therapeutically target this pivotal stage of HIV-1 pathogenesis.

Introduction: The Critical Handshake in HIV-1 Pathogenesis

The HIV-1 Tat protein orchestrates viral gene expression by binding to the transactivation response (TAR) element on nascent viral RNA transcripts, dramatically increasing transcriptional processivity.[3] However, the secretion of Tat adds another layer of complexity to its function.[2][6][7] Extracellular Tat acts as a viral toxin and signaling molecule, contributing to inflammation, immune dysregulation, and tissue damage, particularly in the central nervous system.[4][5]

For extracellular Tat to exert these effects, it must first engage with the target cell. The initial and most crucial point of contact is the cell surface, which is rich in proteoglycans. These are proteins heavily decorated with long, unbranched polysaccharide chains called glycosaminoglycans (GAGs).[8] Among these, heparan sulfate proteoglycans (HSPGs), such as syndecans and glypicans, are ubiquitously expressed and play a central role in capturing Tat.[8][9] This interaction serves to concentrate the protein at the cell surface, facilitating its subsequent internalization and protecting it from proteolytic degradation.[6][7] Understanding the specifics of this "handshake" between the Tat basic domain and cell surface HSPGs is paramount for developing strategies to disrupt this key pathological process.

The Molecular Interface: A Charge-Driven Interaction

The binding of Tat to HSPGs is a classic example of an electrostatically driven interaction. It involves two key players: the cationic Tat basic domain and the anionic heparan sulfate chains.

The HIV-1 Tat Basic Domain (Residues 47-57)

Often referred to as a "Swiss army knife," this short peptide sequence is critical for multiple Tat functions.[1] The canonical sequence from HIV-1 subtype B is YGRKKRRQRRR. This stretch of positively charged arginine (R) and lysine (K) residues gives the domain a high net positive charge at physiological pH, making it a potent Protein Transduction Domain (PTD).[10][11][12] This charge is not merely for non-specific binding; the specific arrangement of these basic residues is crucial for high-affinity interaction with both TAR RNA and HSPGs.[1][13]

Cell Surface Heparan Sulfate Proteoglycans (HSPGs)

HSPGs consist of a core protein (e.g., transmembrane syndecans or GPI-anchored glypicans) to which several heparan sulfate (HS) chains are covalently attached.[8] These HS chains are polymers of repeating disaccharide units, which are extensively modified with sulfate groups. This sulfation confers a high-density negative charge, making the HS chains ideal binding partners for cationic proteins like Tat.[11][14] The precise pattern and density of sulfation along the HS chain create specific binding sites, allowing for regulation of protein-protein interactions at the cell surface.[14] Studies have shown that the N-, 2-O, and 6-O-sulfate groups on HS are all critical for a high-affinity interaction with Tat.[14]

The interaction is not just a simple adhesion. Upon binding, Tat can induce clustering of HSPGs, which can initiate downstream signaling cascades even before the protein is internalized.[8]

Diagram: Tat-HSPG Molecular Interaction

This diagram illustrates the fundamental electrostatic attraction between the positively charged basic domain of the HIV-1 Tat protein and the negatively charged heparan sulfate chains of a cell surface proteoglycan, such as syndecan.

Caption: Molecular model of Tat (47-57) binding to a cell surface HSPG.

Biological Consequences of the Tat-HSPG Interaction

The binding of Tat to cell surface HSPGs is not a passive event. It initiates a cascade of events that are highly beneficial for the virus:

-

Viral Adsorption and Concentration: By binding to HSPGs, extracellular Tat is captured and concentrated on the cell surface.[6][7] This increases its local concentration, making subsequent interactions with lower-affinity receptors and the process of internalization far more efficient.

-

Enhanced Cell Entry: HSPGs act as primary attachment receptors, facilitating the transfer of Tat to internalization-competent receptors or directly promoting its uptake via endocytic pathways.

-

Cell-Cell Adhesion and Migration: Tat can act as a bridge, simultaneously binding to HSPGs on different cells, such as an infected lymphocyte and an endothelial cell.[15][16] This Tat-mediated adhesion can promote the transendothelial migration of infected leukocytes, contributing to viral dissemination throughout the body.[15][16][17]

-

Signaling and Bystander Effects: The interaction can trigger intracellular signaling pathways. For example, Tat binding to syndecan-1 can activate signaling cascades involving FAK, Src, and ERK1/2, leading to changes in cell adhesion, spreading, and permeability.[8][18] This contributes to the "bystander" effects of HIV, where uninfected cells are damaged by viral proteins.

Key Methodologies for Studying the Tat-HSPG Interaction

A multi-faceted approach combining biophysical and cell-based assays is necessary to fully characterize this interaction. As a Senior Application Scientist, I emphasize that the choice of technique must be guided by the specific question being asked, whether it's about binding affinity, kinetics, cellular uptake, or functional consequences.

Biophysical Technique: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[19][20] It provides quantitative data on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).

Causality Behind Experimental Choices:

-

Why immobilize heparin/HS? Heparin, a highly sulfated structural analogue of HS, is commonly used as the ligand immobilized on the sensor chip.[21] This orientation mimics the presentation of HS chains on the cell surface. Immobilizing the GAG rather than the peptide prevents potential issues with the small peptide's mass and potential conformational changes upon immobilization.

-

Why use a reference flow cell? A reference channel, often activated and blocked without ligand, is crucial. It serves as a self-validating control, allowing for the subtraction of bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific Tat-HS interaction.[22]

-

Why perform kinetic titrations? Injecting a range of analyte (Tat peptide) concentrations is essential.[19] This allows for the global fitting of association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir), providing robust kinetic constants.

-

System: A Biacore™ system (or equivalent SPR instrument).

-

Sensor Chip: CM5 sensor chip (a carboxymethylated dextran surface suitable for amine coupling).

-

Ligand: Biotinylated Heparin. (Alternatively, native heparin can be immobilized via standard amine coupling, but biotin-streptavidin offers more controlled orientation).

-

Analyte: Synthetic HIV-1 Tat (47-57) peptide (YGRKKRRQRRR), purified to >95%.

-

Running Buffer: HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4. The surfactant minimizes non-specific binding.

Workflow:

-

Surface Preparation:

-

Equilibrate the system with running buffer.

-

Perform a standard amine coupling procedure to immobilize streptavidin onto all flow cells.

-

Inject biotinylated heparin over the active flow cell (e.g., Fc2) to achieve an immobilization level of ~100-200 Resonance Units (RU). Keep a reference flow cell (e.g., Fc1) as a streptavidin-only surface.

-

-

Analyte Preparation:

-

Prepare a dilution series of the Tat (47-57) peptide in running buffer. A typical concentration range would be from low nM to low µM (e.g., 10 nM to 1000 nM).

-

-

Binding Analysis (Kinetic Titration):

-

Inject the lowest concentration of Tat peptide over both the reference (Fc1) and active (Fc2) flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Proceed with injections of increasing concentrations of the peptide.

-

Between each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt buffer like 2M NaCl) to remove all bound analyte and return to baseline. Test regeneration conditions first to ensure they do not damage the immobilized ligand.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference flow cell signal from the active flow cell signal (Fc2-Fc1).

-

Perform a buffer blank subtraction to correct for any minor drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding or steady-state affinity) using the instrument's evaluation software to determine k_a, k_d, and K_D.

-

Diagram: SPR Experimental Workflow

Sources

- 1. Tat basic domain: A "Swiss army knife" of HIV-1 Tat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis [mdpi.com]

- 3. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 5. Functional impact of HIV-1 Tat on cells of the CNS and its role in HAND - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell surface-associated Tat modulates HIV-1 infection and spreading through a specific interaction with gp120 viral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Syndecan captures, protects, and transmits HIV to T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of the protein transduction domain of HIV-1 TAT with heparan sulfate: binding mechanism and thermodynamic parameters. [sonar.ch]

- 11. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional comparison of the basic domains of the Tat proteins of human immunodeficiency virus types 1 and 2 in trans activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of HIV-1 Tat protein with heparin. Role of the backbone structure, sulfation, and size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. HIV-1 Tat and heparan sulfate proteoglycan interaction: a novel mechanism of lymphocyte adhesion and migration across the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Customized Peptidoglycan Surfaces to Investigate Innate Immune Recognition via Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 21. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. path.ox.ac.uk [path.ox.ac.uk]

An In-Depth Technical Guide to the Endocytosis Pathways for HIV-1 Tat (47-57) Uptake

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of HIV-1 Tat (47-57) as a Cell-Penetrating Peptide

The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein is essential for viral replication. A small, highly cationic fragment of this protein, spanning amino acid residues 47-57 (sequence: YGRKKRRQRRR), has garnered significant attention in the field of drug delivery. This peptide, commonly referred to as Tat (47-57), is one of the most well-studied cell-penetrating peptides (CPPs) due to its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules, including proteins, nucleic acids, and nanoparticles, into the cytoplasm and nucleus of cells[1]. Understanding the precise mechanisms by which Tat (47-57) enters cells is paramount for the rational design of novel and efficient drug delivery systems. This guide provides a comprehensive technical overview of the endocytic pathways involved in the cellular uptake of the HIV-1 Tat (47-57) peptide, offering insights into the experimental methodologies used to elucidate these complex processes.

I. The Initial Interaction: A Critical Role for Heparan Sulfate Proteoglycans

The journey of the Tat (47-57) peptide into the cell begins at the cell surface. The highly positive charge of the peptide facilitates a strong electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is a crucial first step, concentrating the peptide at the plasma membrane and initiating the subsequent internalization processes. Evidence for the importance of HSPGs comes from studies where enzymatic removal of heparan sulfates or the use of competitive inhibitors like heparin significantly reduces the cellular uptake of Tat (47-57).

II. Major Endocytic Pathways for Tat (47-57) Internalization

Once concentrated at the cell surface, the Tat (47-57) peptide hijacks the cell's own internalization machinery. It is now widely accepted that the uptake of Tat (47-57) is an active, energy-dependent process that proceeds through multiple endocytic pathways. The contribution of each pathway can vary depending on the cell type, the concentration of the peptide, and the nature of any conjugated cargo. The three primary routes of entry are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

A. Clathrin-Mediated Endocytosis: A Well-Trodden Path

Clathrin-mediated endocytosis (CME) is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. For Tat (47-57), this pathway is initiated by its binding to cell surface receptors, which are then recognized by adaptor proteins, most notably the adaptor protein 2 (AP-2) complex[2][3]. AP-2 recruitment triggers the assembly of a clathrin lattice on the cytosolic face of the membrane, leading to the invagination of the membrane and the formation of a clathrin-coated vesicle containing the peptide. The scission of this vesicle from the plasma membrane is a GTP-dependent process mediated by the large GTPase dynamin.

Diagram of Clathrin-Mediated Endocytosis of Tat (47-57)

Caption: Clathrin-mediated uptake of Tat (47-57).

B. Caveolae-Mediated Endocytosis: A Lipid Raft-Dependent Route